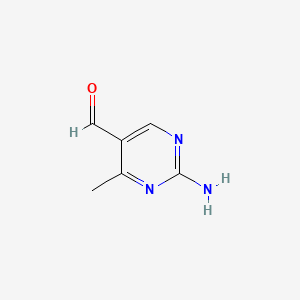![molecular formula C8H18N4 B561284 8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine CAS No. 100070-72-2](/img/structure/B561284.png)
8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine is a heterocyclic compound with the molecular formula C8H18N4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine typically involves multiple steps. One notable method is the one-pot synthesis of the octahydro-2H-pyrazino[1,2-A]pyrazine core. This method involves a nitro-Mannich reaction, where an unexpected nitro group displacement leads to the formation of the core structure . The reaction conditions include the use of specific reagents and solvents, with high-resolution mass spectrometry (HRMS) analysis to monitor the reaction mixtures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from simpler precursors. The process may include steps such as nitro group displacement, reduction, and cyclization to form the final heterocyclic structure .
Analyse Chemischer Reaktionen
Types of Reactions
8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Studied for its potential therapeutic effects, including as an inhibitor of specific enzymes and receptors.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as ubiquitin-specific peptidase 30 and renal outer medullary potassium channel. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octahydro-2H-pyrazino[1,2-A]pyrazine: A similar compound with a slightly different structure.
N-Methyl-octahydro-2H-pyrazino[1,2-A]pyrazine: Another derivative with a methyl group attached to the nitrogen atom.
Uniqueness
8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to act as an inhibitor of specific enzymes and receptors sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
100070-72-2 |
|---|---|
Molekularformel |
C8H18N4 |
Molekulargewicht |
170.26 |
IUPAC-Name |
8-methyl-3,4,6,7,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazin-2-amine |
InChI |
InChI=1S/C8H18N4/c1-10-2-3-11-4-5-12(9)7-8(11)6-10/h8H,2-7,9H2,1H3 |
InChI-Schlüssel |
XQRHYRJMFHYKHF-UHFFFAOYSA-N |
SMILES |
CN1CCN2CCN(CC2C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




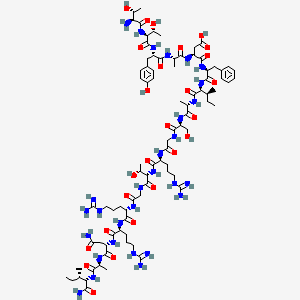
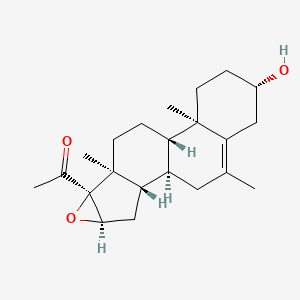
![2-Ethyloxazolo[4,5-c]pyridine](/img/structure/B561212.png)
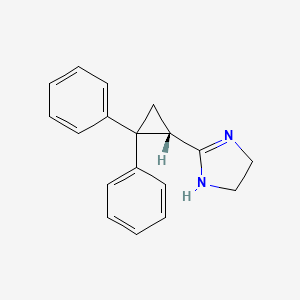

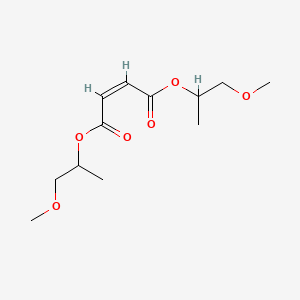
![4,7-Methanoazeto[1,2-a]indole](/img/structure/B561220.png)
